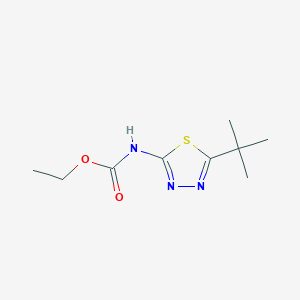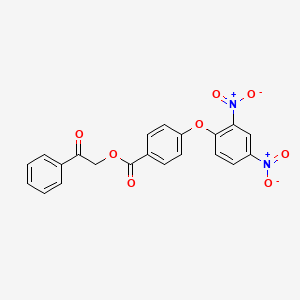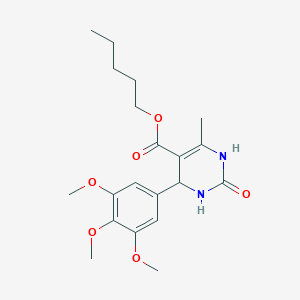![molecular formula C22H24N2O B15011429 10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]indole core with various substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 10,10-dimethyl group: This can be achieved through alkylation reactions using suitable alkylating agents.
Attachment of the (1E)-2-(4-methylphenyl)ethenyl group: This step often involves a Heck reaction or similar coupling reactions to introduce the styryl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,10-DIMETHYL-10A-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE
- 10,10-DIMETHYL-10A-[(1E)-2-(4-PROPOXYPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE
- 10,10-DIMETHYL-10A-[(1E)-2-(2,5-DIMETHOXYPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE
Uniqueness
The uniqueness of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, for example, can enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H24N2O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-17(11-9-16)12-14-22-21(2,3)18-6-4-5-7-19(18)24(22)15-13-20(25)23-22/h4-12,14H,13,15H2,1-3H3,(H,23,25)/b14-12+ |
Clé InChI |
RGBIEZDHXWWMHW-WYMLVPIESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C23C(C4=CC=CC=C4N2CCC(=O)N3)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C=CC23C(C4=CC=CC=C4N2CCC(=O)N3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)

![2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide](/img/structure/B15011363.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15011369.png)

![5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011380.png)
![N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15011386.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2,4-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B15011392.png)

![N-Furan-2-ylmethyl-N'-{2-[4-(3-nitro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B15011405.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B15011413.png)
![2-(morpholin-4-yl)-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15011424.png)
